- Determination of the position of the N-O function in substituted pyrazine N-oxides by chemometric analysis of carbon-13 nuclear magnetic resonance data, Journal of Molecular Structure, 2013, 1043, 37-42

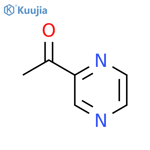

Cas no 94777-52-3 (1-(pyrazin-2-yl)ethan-1-ol)

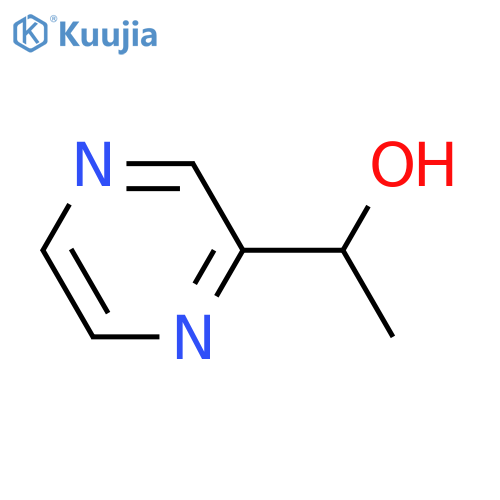

1-(pyrazin-2-yl)ethan-1-ol structure

Nome do Produto:1-(pyrazin-2-yl)ethan-1-ol

1-(pyrazin-2-yl)ethan-1-ol Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(Pyrazin-2-yl)ethanol

- 1-pyrazin-2-ylethanol

- 1-Pyrazin-2-yl-ethanol

- 2-Pyrazinemethanol, a-methyl-

- 2-(1-Hydroxyethyl)pyrazine

- alpha-Methylpyrazinemethanol

- 1-(pyrazin-2-yl)ethan-1-ol

- 1-(2-Pyrazinyl)-1-ethanol

- 1-(2-Pyrazinyl)ethanol

- LRQUNKQRPBWOQQ-UHFFFAOYSA-N

- Pyrazylethanol

- Pyrazinemethanol, alpha-methyl- (9CI)

- Pyrazinemethanol, a-methyl-

- 1-(2-Pyrazinyl)ethanol #

- .alpha.-Methylpyrazinemethanol

- 2-Pyrazinemethanol, alpha-methyl-

- NE41060

- AM101693

- ST24

- Pyrazinemethanol, α-methyl- (9CI)

- α-Methyl-2-pyrazinemethanol (ACI)

- α-Methylpyrazinemethanol

- DA-17299

- SY020279

- AS-59058

- EN300-62248

- 94777-52-3

- SCHEMBL642416

- Z513751834

- DTXSID50341430

- AKOS010015432

- F8880-1914

- MFCD12153748

- D82306

- NS00113812

- CS-0154078

-

- MDL: MFCD12153748

- Inchi: 1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3

- Chave InChI: LRQUNKQRPBWOQQ-UHFFFAOYSA-N

- SMILES: OC(C)C1C=NC=CN=1

Propriedades Computadas

- Massa Exacta: 124.063662883g/mol

- Massa monoisotópica: 124.063662883g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 1

- Complexidade: 87.1

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 46

- XLogP3: -0.7

Propriedades Experimentais

- Densidade: 1.160

- Ponto de Fusão: Not available

- Ponto de ebulição: 234 ºC

- Ponto de Flash: 96 ºC

- PSA: 46.01000

- LogP: 0.52990

- Pressão de vapor: 0.0±0.5 mmHg at 25°C

1-(pyrazin-2-yl)ethan-1-ol Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(pyrazin-2-yl)ethan-1-ol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62248-0.05g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95.0% | 0.05g |

$26.0 | 2025-02-20 | |

| Enamine | EN300-62248-0.25g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95.0% | 0.25g |

$53.0 | 2025-02-20 | |

| Chemenu | CM168881-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 250mg |

$179 | 2023-03-05 | |

| eNovation Chemicals LLC | D972332-1g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 97% | 1g |

$530 | 2024-05-24 | |

| eNovation Chemicals LLC | D972332-10g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 97% | 10g |

$2240 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P56780-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 250mg |

¥472.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1212463-1g |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 1g |

$500 | 2024-07-23 | |

| TRC | P840938-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 250mg |

$ 320.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D757008-1g |

Pyrazinemethanol, a-methyl- |

94777-52-3 | 95+% | 1g |

$295 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NJ534-100mg |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95+% | 100mg |

883CNY | 2021-05-07 |

1-(pyrazin-2-yl)ethan-1-ol Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 4 h, rt

1.2 Reagents: Water

1.3 Reagents: Acetic acid

1.2 Reagents: Water

1.3 Reagents: Acetic acid

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- Preparation of pyrrolobenzopyranoquinolizinecarboxylates and analogs as CCR-5 chemokine receptor antagonists, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; overnight, rt

Referência

- Preparation of piperidinylbenzoxazinones as tocolytic oxytocin receptor antagonists., United States, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Tetrahydrofuran

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Tetrahydrofuran

Referência

- Diazines 13: Metalation without Ortho-Directing Group - Functionalization of Diazines via Direct Metalation, Journal of Organic Chemistry, 1995, 60(12), 3781-6

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referência

- Nickel-Catalyzed Formal Aminocarbonylation of Secondary Benzyl Chlorides with Isocyanides, Organic Letters, 2020, 22(11), 4245-4249

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; overnight, rt

Referência

- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis, Journal of the American Chemical Society, 2019, 141(49), 19415-19423

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- 3-Imidazolylindoles for treatment of proliferative diseases and their preparation, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

Referência

- Superacid-Catalyzed Reactions of Olefinic Pyrazines: an Example of Anti-Markovnikov Addition Involving Superelectrophiles, Organic Letters, 2005, 7(12), 2505-2508

Método de produção 9

Condições de reacção

1.1 Catalysts: Lithium chloride , Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] , 1,1-Dimethylethyl N-[(1S)-1-[[[[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl… Solvents: Isopropanol , Dichloromethane , Tetrahydrofuran ; 2 min, rt

1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ; 1.5 h, rt

1.3 Reagents: Ammonium acetate Solvents: Isopropanol ; rt

1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ; 1.5 h, rt

1.3 Reagents: Ammonium acetate Solvents: Isopropanol ; rt

Referência

- High Throughput Screening of a Catalyst Library for the Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones: Formal Syntheses of (R)-Fluoxetine and (S)-Duloxetine, ChemCatChem, 2012, 4(12), 2082-2089

Método de produção 10

Condições de reacção

1.1 Reagents: Tetrabutylammonium acetate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… , Pyridine, 2-(4-ethenylphenyl)-, polymer with 1,4-diethenylbenzene and ethenylben… Solvents: Dichloromethane ; 20 h, rt

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C

Referência

- A monolith immobilized iridium Cp* catalyst for hydrogen transfer reactions under flow conditions, Organic & Biomolecular Chemistry, 2015, 13(6), 1768-1777

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C

Referência

- Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strains, Bioresource Technology, 2012, 118, 306-314

Método de produção 12

Condições de reacção

1.1 Reagents: Pinacolborane Catalysts: 2255360-50-8 ; 16 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Dearomatization and Functionalization of Terpyridine Ligands Leading to Unprecedented Zwitterionic Meisenheimer Aluminum Complexes and Their Use in Catalytic Hydroboration, ACS Catalysis, 2019, 9(2), 874-884

Método de produção 13

Condições de reacção

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: 2763459-01-2 ; 6 h, 82 °C

Referência

- Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones, New Journal of Chemistry, 2022, 46(7), 3146-3155

Método de produção 14

Condições de reacção

Referência

- Regioselectivity in the amination of azines: Reaction of pyrazine derivatives with O-mesitylenesulfonylhydroxylamine, Russian Journal of Organic Chemistry, 2011, 47(6), 889-896

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 2 h, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: 2247385-46-0 Solvents: Isopropanol ; 14 h, 82 °C

Referência

- Chemoselective transfer hydrogenation of nitroarenes, ketones and aldehydes using acylthiourea based Ru(II)(p-cymene) complexes as precatalysts, Journal of Organometallic Chemistry, 2018, 876, 57-65

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: 2376628-98-5 Solvents: Isopropanol ; 30 min, 82 °C

1.2 82 °C; 24 h, 82 °C

1.2 82 °C; 24 h, 82 °C

Referência

- Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes, Dalton Transactions, 2019, 48(36), 13630-13640

Método de produção 18

Condições de reacção

1.1 Reagents: Silica ; rt

Referência

- Copper(II)-Catalyzed Selective Hydroboration of Ketones and Aldehydes, Organic Letters, 2019, 21(2), 401-406

Método de produção 19

Condições de reacção

1.1 Reagents: Magnesate(1-), tributyl-, lithium (1:1) Solvents: Tetrahydrofuran , Hexane ; -30 °C; 2.5 h, -10 °C

1.2 1 h, -10 °C; 18 h, rt

1.3 Reagents: Water

1.2 1 h, -10 °C; 18 h, rt

1.3 Reagents: Water

Referência

- Metal-halogen exchange using tri-n-butyl lithium magnesate in the diazine series: diazine 49, Synlett, 2006, (10), 1586-1588

Método de produção 20

Condições de reacção

Referência

- Preparation of benzoxazinones as tocolytic oxytocin receptor antagonists, World Intellectual Property Organization, , ,

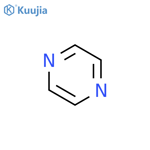

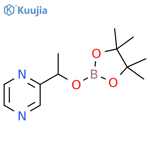

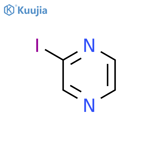

1-(pyrazin-2-yl)ethan-1-ol Raw materials

- Acetylpyrazine

- 2-Iodopyrazine

- Pyrazine

- 2-[1-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethyl]pyrazine

1-(pyrazin-2-yl)ethan-1-ol Preparation Products

1-(pyrazin-2-yl)ethan-1-ol Literatura Relacionada

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

5. Book reviews

94777-52-3 (1-(pyrazin-2-yl)ethan-1-ol) Produtos relacionados

- 130504-92-6((2-imidazo[1,2-a]pyridin-3-yl-1-methylethyl)amine)

- 69213-11-2(5H,6H,7H-cyclopentabpyridine-7-carbothioamide)

- 916486-04-9(Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate)

- 2229484-50-6(3-(2-phenylpropan-2-yl)oxypiperidine)

- 899947-41-2(N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide)

- 2089722-80-3(Benzeneacetic acid, α-amino-3-bromo-2-hydroxy-5-methyl-, methyl ester)

- 922014-83-3(N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-methoxyphenoxy)acetamide)

- 2489409-60-9(cis-3-Trifluoromethoxy-cyclobutylamine)

- 139756-08-4(4-Nitro-3-propyl-1H-pyrazole-5-carboxamide)

- 942875-51-6(6-(2-ethyl-1H-imidazol-1-yl)sulfonyl-2H-chromen-2-one)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:94777-52-3)1-(pyrazin-2-yl)ethan-1-ol

Pureza:99%/99%/99%/99%

Quantidade:500.0mg/1.0g/5.0g/10.0g

Preço ($):154.0/231.0/692.0/1037.0